molecular formula C17H18N2O2 B3609656 3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide

3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide

Cat. No.: B3609656
M. Wt: 282.34 g/mol
InChI Key: WVIOUOCBRFJHCD-UHFFFAOYSA-N
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Description

3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3-methyl group and a 2-[(4-methylphenyl)amino]-2-oxoethyl group

Mechanism of Action

Target of Action

The primary target of 3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription . This compound interacts directly with the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) of β-catenin .

Mode of Action

This compound induces β-catenin ubiquitination and proteasomal degradation . This process involves the tagging of β-catenin with ubiquitin molecules, marking it for destruction by the proteasome, a complex that degrades unneeded or damaged proteins in the cell .

Biochemical Pathways

The degradation of β-catenin by this compound affects the Wnt signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and migration. By inhibiting β-catenin, the compound disrupts the Wnt signaling pathway, leading to a decrease in Wnt signaling-dependent proliferation of cancer cells .

Pharmacokinetics

The compound is known to be cell-permeable , suggesting that it can cross cell membranes and reach its intracellular target, β-catenin

Result of Action

The result of this compound’s action is a selective inhibition against Wnt signaling-dependent proliferation of cancer cells . This means that the compound can potentially slow down or stop the growth of certain types of cancer cells that rely on the Wnt signaling pathway for proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide can be achieved through several synthetic routes. One common method involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is typically carried out in a microflow system to optimize reaction conditions and yield. The selective acylation process is relatively complex due to the presence of two amine groups in different chemical environments .

Industrial Production Methods

In industrial settings, the continuous flow microreactor system is often employed for the synthesis of this compound. This method allows for precise control over reaction conditions, leading to high yields and purity. The use of benzoic anhydride as the acylating agent and the optimization of reaction parameters such as temperature and solvent choice are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzamide core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst choice, play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the benzamide core.

Scientific Research Applications

3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is unique due to its specific substitution pattern and the presence of both methyl and amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-methyl-N-[2-(4-methylanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-6-8-15(9-7-12)19-16(20)11-18-17(21)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIOUOCBRFJHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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